molecular formula C15H15FN2O3S B5179966 N-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzamide

N-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzamide

Cat. No.: B5179966
M. Wt: 322.4 g/mol
InChI Key: YSIHRIPRIUYICJ-UHFFFAOYSA-N
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Description

N-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzamide is a chemical compound with a complex structure that includes a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylsulfamoyl)phenylboronic acid with 3-fluorobenzoyl chloride under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • N-[4-(dimethylsulfamoyl)phenyl]acetamide
  • 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid

Uniqueness

N-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzamide is unique due to the presence of both the dimethylsulfamoyl and fluorobenzamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds .

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-18(2)22(20,21)14-8-6-13(7-9-14)17-15(19)11-4-3-5-12(16)10-11/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIHRIPRIUYICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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